molecular formula C9H8N2O2S B039662 Methyl 2-amino-5-thiocyanatobenzoate CAS No. 117324-16-0

Methyl 2-amino-5-thiocyanatobenzoate

Cat. No.: B039662
CAS No.: 117324-16-0
M. Wt: 208.24 g/mol
InChI Key: RGPZBRDJSOXWJT-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-thiocyanatobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Methyl 2-amino-5-thiocyanatobenzoate serves as a key intermediate in the synthesis of various pharmaceutical compounds. For example, it is utilized in the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, through a multi-step process involving methylation, ethylation, and oxidation. This pathway highlights its role in creating compounds with potential therapeutic applications (Wang Yu, 2008).

Anticancer Activity

Research into novel quinazoline derivatives synthesized from 2-amino-5-methylbenzoic acid, treated with butyl isothiocyanate, reveals anticancer properties. These compounds, upon evaluation, displayed significant in vitro cytotoxicity against HeLa and MDA-MB231 cancer cell lines, suggesting potential as anticancer agents. This demonstrates the compound's foundational role in developing new anticancer treatments (Hatem A. Abuelizz et al., 2017).

Antimicrobial Evaluation

In antimicrobial studies, new thiazolo[4,5-d]pyrimidines synthesized starting from related chemical structures showed inhibitory effects against certain Gram-positive bacteria and yeasts, highlighting its utility in developing antimicrobial agents. This area of research underscores the potential of this compound derivatives in combating microbial infections (A. Balkan et al., 2001).

Diuretic Properties

The study of 1,2,4-triazole derivatives, including those synthesized from similar starting materials, revealed both diuretic and antidiuretic effects. Such research indicates the promise of these compounds, derived in part from this compound, in developing new treatments for conditions requiring diuretic action (T. V. Kravchenko, 2018).

Antitumor Prodrugs

Further illustrating its pharmaceutical relevance, derivatives of 2-(4-aminophenyl)benzothiazoles, related to the chemical structure , have been explored as antitumor agents. These studies involve the conjugation of amino acid to improve solubility and bioavailability, showcasing the compound's role in creating more effective cancer treatments (T. Bradshaw et al., 2002).

Properties

IUPAC Name

methyl 2-amino-5-thiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)7-4-6(14-5-10)2-3-8(7)11/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPZBRDJSOXWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)SC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.